molecular formula C18H14N2O3 B1387267 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1170107-96-6

3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No. B1387267
M. Wt: 306.3 g/mol
InChI Key: YCUTXJMVYHZMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a versatile chemical compound. It is used in various applications in scientific research. The compound is also known as a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, the crystal structure of a related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the boiling point of 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is predicted to be 428.0±45.0 °C, and its density is predicted to be 1.273±0.06 g/cm3 .

properties

IUPAC Name

3-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-4-2-5-13(10-12)17-19-9-8-16(20-17)23-15-7-3-6-14(11-15)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUTXJMVYHZMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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